molecular formula C10H10BrNO B1269029 1-Acetyl-5-bromoindoline CAS No. 22190-38-1

1-Acetyl-5-bromoindoline

Cat. No.: B1269029
CAS No.: 22190-38-1
M. Wt: 240.1 g/mol
InChI Key: WQKQAIXOTCPWFE-UHFFFAOYSA-N
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Description

1-Acetyl-5-bromoindoline (1-ABI) is an organic compound belonging to the class of heterocyclic compounds. It is a brominated indoline derivative, which is a type of nitrogen-containing heterocyclic organic compound. 1-ABI is a colorless, crystalline solid with a molecular weight of 250.24 g/mol. It is insoluble in water, but soluble in organic solvents. It has a melting point of 164-166 °C, and a boiling point of 250-252 °C.

Scientific Research Applications

Acetylcholinesterase Research

  • Acetylcholinesterase in Schistosoma Mansoni : 1-Acetyl-5-bromoindoline has been used to demonstrate the presence of acetylcholinesterase in the central nervous system of Schistosoma mansoni, a parasitic worm, indicating its utility in neurobiological research (Pepler, 1958).

Biochemical Labeling

  • Labeling Acetylcholine Receptors : In a study on the acetylcholine receptor from Torpedo californica, bromoacetyl[methyl-3H]choline, a derivative of this compound, was used as a specific label for acetylcholine binding sites, showcasing its potential in biochemical labeling and receptor studies (Damle, McLaughlin, & Karlin, 1978).

Neurotoxicity Research

  • Effects on Neuroactive Substances : Research involving 1-bromopropane (related to this compound) has been conducted to study its effects on brain neuroactive substances in rats, contributing to our understanding of neurotoxicity and the central nervous system (Suda, Honma, Miyagawa, & Wang, 2008).

Enzyme Research

  • Studying Acetylcholinesterase Enzymes : 1-Bromo-2-[14C]pinacolone (related to this compound) was investigated as an active-site directed label for acetylcholinesterase, providing insights into the active sites and mechanisms of enzyme action (Cohen et al., 1989).

Synthesis of Derivatives

  • Synthesis of Indole Derivatives : Indoline derivatives, including those related to this compound, have been synthesized and attached to polyethylene oxide, showing its applications in chemical synthesis and potentially in material science (Weiner & Zilkha, 1977).

Catalysis Research

  • Metal-Free Construction of Molecular Skeletons : Research has been conducted on the metal-free construction of molecular skeletons like 2,3-Dihydroindenes and isoindolines, highlighting the role of compounds like acetyl bromide (related to this compound) in advanced synthetic chemistry (Liu, Yao, Chen, & Zhou, 2016).

Bromodomain Research

  • Targeting Bromodomains in Disease : Bromodomains, which interact with acetyl-lysine modifications, play a critical role in disease development. Inhibitors for bromodomains have been extensively researched for therapeutic applications in oncology, inflammation, and viral infections, indicating the relevance of acetyl-lysine interactions in medical research (Filippakopoulos & Knapp, 2014).

Safety and Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Properties

IUPAC Name

1-(5-bromo-2,3-dihydroindol-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrNO/c1-7(13)12-5-4-8-6-9(11)2-3-10(8)12/h2-3,6H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQKQAIXOTCPWFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C1C=CC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00352258
Record name 1-Acetyl-5-bromoindoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00352258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22190-38-1
Record name 1-Acetyl-5-bromoindoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00352258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(5-bromo-2,3-dihydro-1H-indol-1-yl)ethan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of 1-(2,3-dihydro-indol-1-yl)-ethanone (58.0 g, 0.36 mol) in acetic acid (3000 mL) was added Br2 (87.0 g, 0.54 mol) at 10° C. The mixture was stirred at room temperature for 4 h. The precipitate was collected via filtration to give crude 1-(5-bromo-2,3-dihydro-indol-1-yl)-ethanone (100 g, 96%), which was used directly in the next step.
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

To N-acetylindoline, 116.6 g (0.724 mol) in a 1000 ml 3 neck flash fitted with overhead stirrer, thermometer and gas inlet (to a sodium hydroxide trap) in 150 ml acetic acid was added bromine, 32.25 ml (0.68 mol) over a period of 30 minutes. The mixture was kept at 30° C. with ice bath cooling. When addition was complete, the yellow suspension was slowly poured into one liter of ice water and solid sodium bisulfite was added to destroy any residual bromine. The resulting slightly off white solid was filtered and washed several times with water and allowed to dry overnight. The resulting solid was recrystallized from 800 ml of methanol to give 122.86 g (70.7% by weight yield) of 5-bromo-N-acetylindoline.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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